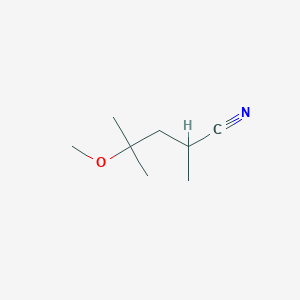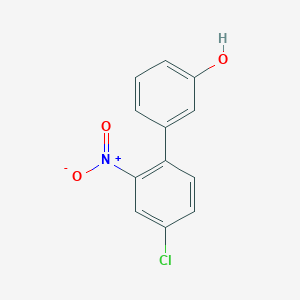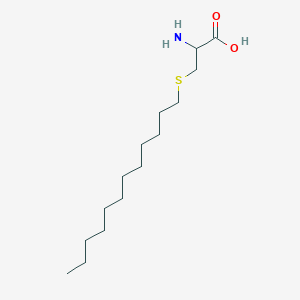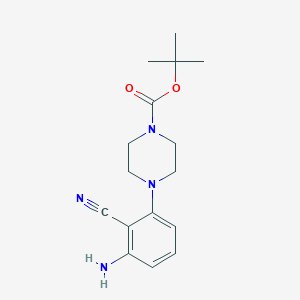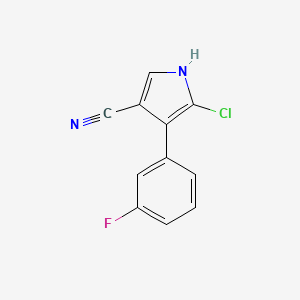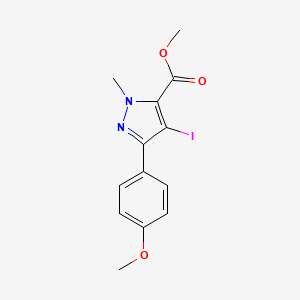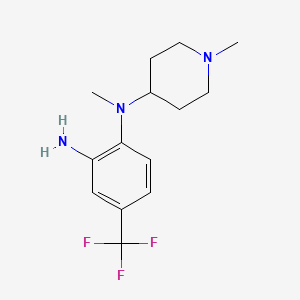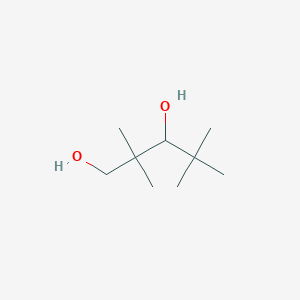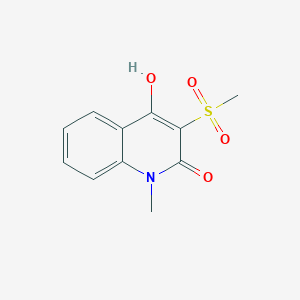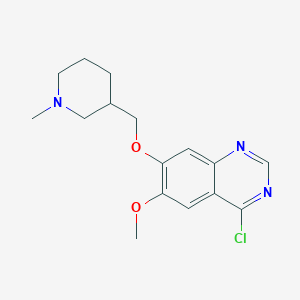
4-Chloro-6-methoxy-7-((1-methylpiperidin-3-yl)methoxy)quinazoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-6-methoxy-7-((1-methylpiperidin-3-yl)methoxy)quinazoline is an organic compound belonging to the quinazoline family. This compound is characterized by its unique structure, which includes a quinazoline core substituted with chloro, methoxy, and piperidinylmethoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-6-methoxy-7-((1-methylpiperidin-3-yl)methoxy)quinazoline typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized by the cyclization of appropriate precursors, such as anthranilic acid derivatives, under acidic or basic conditions.
Substitution Reactions: The chloro and methoxy groups are introduced through substitution reactions using reagents like thionyl chloride and methanol, respectively.
Piperidinylmethoxy Substitution:
Industrial Production Methods
Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using catalysts and solvents to enhance the reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-6-methoxy-7-((1-methylpiperidin-3-yl)methoxy)quinazoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline N-oxides, while substitution reactions can produce various quinazoline derivatives .
Scientific Research Applications
4-Chloro-6-methoxy-7-((1-methylpiperidin-3-yl)methoxy)quinazoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Chloro-6-methoxy-7-((1-methylpiperidin-3-yl)methoxy)quinazoline involves its interaction with specific molecular targets. In medicinal chemistry, quinazoline derivatives are known to target tyrosine kinases, which play a crucial role in cell signaling and cancer progression. The compound binds to the active site of the kinase, inhibiting its activity and thereby blocking the signaling pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
4-Chloro-6-methoxy-7-((1-methylpiperidin-4-yl)methoxy)quinazoline: Similar structure but with a different position of the piperidinyl group.
4-Chloro-6-methoxy-2-methylpyrimidine: A related compound with a pyrimidine core instead of quinazoline.
Uniqueness
4-Chloro-6-methoxy-7-((1-methylpiperidin-3-yl)methoxy)quinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Properties
Molecular Formula |
C16H20ClN3O2 |
|---|---|
Molecular Weight |
321.80 g/mol |
IUPAC Name |
4-chloro-6-methoxy-7-[(1-methylpiperidin-3-yl)methoxy]quinazoline |
InChI |
InChI=1S/C16H20ClN3O2/c1-20-5-3-4-11(8-20)9-22-15-7-13-12(6-14(15)21-2)16(17)19-10-18-13/h6-7,10-11H,3-5,8-9H2,1-2H3 |
InChI Key |
QRFVJELSHITVBP-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCCC(C1)COC2=C(C=C3C(=C2)N=CN=C3Cl)OC |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
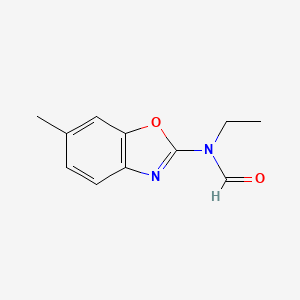
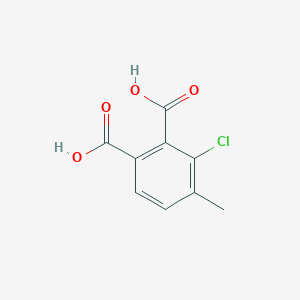
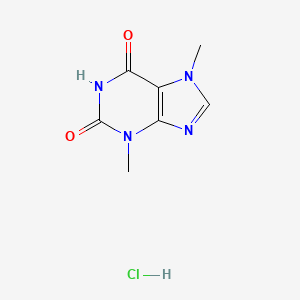
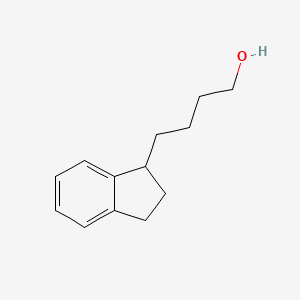
![(5,5-dimethyl-5,6-dihydro-4H-pyrrolo[1,2-b]pyrazol-2-yl)methanol](/img/structure/B8272728.png)
